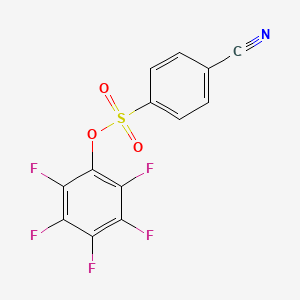

2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate

描述

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-cyanobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4F5NO3S/c14-8-9(15)11(17)13(12(18)10(8)16)22-23(20,21)7-3-1-6(5-19)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXQPGWUQBZUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4F5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701225484 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-56-4 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of 2,3,4,5,6-Pentafluorophenol

Overview

2,3,4,5,6-Pentafluorophenol is a critical intermediate for synthesizing pentafluorophenyl esters, including 2,3,4,5,6-pentafluorophenyl 4-cyanobenzenesulfonate. It is characterized by a phenol ring fully substituted with fluorine atoms, which imparts unique electronic and steric properties.

Industrially Viable Synthetic Routes

Two main industrially relevant methods are reported in patent literature:

Method A: Hydrolysis of 2,3,4,5,6-Pentafluoro-1-halogeno-benzene

- Starting Material: 2,3,4,5,6-pentafluoro-1-bromobenzene or 2,3,4,5,6-pentafluoro-1-chlorobenzene.

- Catalyst: Copper-based catalysts such as cuprous chloride, cupric oxide, or copper powder.

- Alkali: Mixture of sodium hydroxide and sodium carbonate in aqueous solution (20-25% w/w).

- Process: Hydrolysis under alkaline conditions at elevated temperature (~140°C) in a sealed autoclave.

- Acidification: The pentafluorophenol sodium salt formed is acidified using a composite zeolite solid super acid catalyst to avoid strong mineral acids, improving safety and yield.

- Yield: Up to 88% with high purity (99.6%).

- Advantages: Avoids use of strong acids like sulfuric or nitric acid, suitable for industrial scale, improved catalyst recycling.

$$

\text{C}6\text{F}5\text{Br} + \text{NaOH} \xrightarrow[\text{Cu catalyst}]{140^\circ C} \text{C}6\text{F}5\text{ONa} \xrightarrow[\text{Zeolite superacid}]{acidification} \text{C}6\text{F}5\text{OH}

$$

Method B: Ullmann Coupling and Hydrogenation Route

- Step 1: Ullmann reaction of 2,3,4,5,6-pentabromofluorobenzene with phenylcarbinol under cuprous iodide catalysis and potassium phosphate base at 100-120°C to form benzyl-protected pentafluorophenol intermediate.

- Step 2: Hydrogenation and debenzylation of the intermediate in alcoholic solvent (methanol or ethanol) using palladium on carbon catalyst at 20-50°C to yield 2,3,4,5,6-pentafluorophenol.

- Yield: Overall 50-64% recovery.

- Advantages: Mild conditions, avoids harsh hydrolysis, suitable for fine chemical synthesis.

Comparative Data Table for 2,3,4,5,6-Pentafluorophenol Preparation

| Parameter | Hydrolysis Method (Method A) | Ullmann Coupling Method (Method B) |

|---|---|---|

| Starting Material | Pentafluoro-1-bromobenzene | Pentabromofluorobenzene + phenylcarbinol |

| Catalyst | Cuprous chloride, copper oxide | Cuprous iodide, Pd/C |

| Reaction Conditions | 140°C, alkaline hydrolysis, sealed autoclave | 100-120°C Ullmann; 20-50°C hydrogenation |

| Acidification | Zeolite solid super acid catalyst | Not required |

| Yield | Up to 88% | 50-64% |

| Safety Considerations | Avoids strong acids, safer catalyst system | Uses hydrogenation, requires inert atmosphere |

| Industrial Suitability | High | Moderate |

Preparation of this compound

General Synthetic Strategy

The target compound is a sulfonate ester formed by coupling 2,3,4,5,6-pentafluorophenol with 4-cyanobenzenesulfonyl chloride or a related sulfonylating agent.

Typical Preparation Method

- Step 1: Synthesis or procurement of 4-cyanobenzenesulfonyl chloride (or sulfonic acid derivative activated for esterification).

- Step 2: Reaction of 2,3,4,5,6-pentafluorophenol with 4-cyanobenzenesulfonyl chloride in anhydrous organic solvent (e.g., dichloromethane, tetrahydrofuran) under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl formed.

- Step 3: Purification by recrystallization or chromatography to obtain the sulfonate ester with purity ≥95%.

- Physical Data: Melting point approximately 96-97°C.

Summary of Preparation Methods and Research Findings

| Step | Method/Condition | Yield/Result | Notes |

|---|---|---|---|

| Synthesis of 2,3,4,5,6-Pentafluorophenol | Hydrolysis of pentafluoro-1-bromobenzene with Cu catalyst and alkali, acidification with zeolite superacid | 88% yield, 99.6% purity | Industrially scalable, safer acidification |

| Alternative synthesis of pentafluorophenol | Ullmann coupling with phenylcarbinol, Pd/C hydrogenation | 50-64% overall yield | Mild conditions, suitable for fine chemicals |

| Formation of sulfonate ester | Reaction of pentafluorophenol with 4-cyanobenzenesulfonyl chloride in organic solvent with base | High purity ≥95%, melting point 96-97°C | Standard sulfonate esterification |

化学反应分析

2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms. Common nucleophiles include amines and thiols.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Oxidation: The sulfonate group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Organic Synthesis

2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate serves as an effective electrophilic reagent in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows for the introduction of functional groups into aromatic compounds. This property is particularly useful in the synthesis of complex organic molecules.

Case Study : A study demonstrated its use in synthesizing fluorinated compounds that exhibit enhanced biological activity compared to their non-fluorinated counterparts. The introduction of fluorine atoms can significantly alter the pharmacokinetics and bioavailability of drugs .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for developing novel pharmaceuticals. The presence of multiple fluorine atoms contributes to increased metabolic stability and improved binding affinity to biological targets.

Case Study : Research has shown that derivatives of this compound exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. Such findings highlight its potential as a lead compound for drug development .

Material Science

The compound is also explored in material science for creating advanced materials with specific properties. Its fluorinated nature imparts hydrophobic characteristics to materials, making it suitable for applications in coatings and polymers.

Case Study : In a recent study, the incorporation of this compound into polymer matrices resulted in materials with enhanced thermal stability and chemical resistance. These materials are ideal for use in harsh environments .

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Electrophilic reagent for nucleophilic substitutions | Synthesis of fluorinated organic compounds |

| Medicinal Chemistry | Development of pharmaceuticals with improved stability and efficacy | Anti-cancer drug development |

| Material Science | Creation of hydrophobic coatings and polymers | Advanced coatings for industrial applications |

作用机制

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles. The cyano and sulfonate groups also contribute to the compound’s reactivity by providing additional sites for chemical modification .

相似化合物的比较

Comparison with Similar Compounds

The following table highlights key structural and functional differences between 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate and structurally related compounds:

Structural and Electronic Effects

- Electron-Withdrawing Groups: The target compound’s pentafluorophenyl and cyano groups create a highly electron-deficient aromatic ring, enhancing its susceptibility to nucleophilic aromatic substitution (SNAr) compared to 4-(cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate, where the electron-withdrawing effect is moderated by the less electronegative chlorine .

- Leaving Group Efficiency : The sulfonate group in the target compound outperforms trifluoroacetate (in Pentafluorophenyl Trifluoroacetate) in reactions requiring stable leaving groups, as sulfonates are less prone to hydrolysis under basic conditions .

Physicochemical Properties

- Solubility: The target compound’s fluorinated backbone reduces solubility in polar solvents compared to non-fluorinated analogs but improves miscibility in fluorinated solvents. In contrast, sulfonamide derivatives (e.g., [93819-97-7]) exhibit higher aqueous solubility due to hydrogen-bonding capabilities .

- Thermal Stability: Pentafluorophenyl groups confer superior thermal stability (decomposition >250°C) relative to chlorophenyl or cyanomethyl-substituted compounds, which degrade at lower temperatures (~150–200°C) .

生物活性

2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate (CAS No. 885949-56-4) is a synthetic compound notable for its unique chemical structure and potential biological applications. With a molecular formula of C₁₃H₄F₅NO₃S and a molecular weight of approximately 349.23 g/mol, this compound is primarily used in proteomics research and as a reagent in various biochemical applications .

The structural formula of this compound features five fluorine atoms attached to a phenyl ring, which significantly influences its reactivity and biological interactions. The sulfonate group enhances its solubility in aqueous environments, making it suitable for biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₄F₅NO₃S |

| Molecular Weight | 349.23 g/mol |

| CAS Number | 885949-56-4 |

| Melting Point | Not available |

| Solubility | Soluble in water |

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The presence of the sulfonate group allows it to participate in ionic interactions with proteins and nucleic acids. Additionally, the fluorinated phenyl ring may enhance lipophilicity, facilitating membrane penetration.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines have shown varying degrees of cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate moderate cytotoxicity; however, further studies are needed to elucidate the exact mechanisms and potential therapeutic applications.

Case Study 1: Proteomics Applications

In a recent study focusing on proteomics, researchers utilized this compound as a labeling reagent for protein analysis. The compound facilitated the identification of post-translational modifications in complex protein mixtures through mass spectrometry techniques.

Case Study 2: Environmental Impact Assessment

An environmental study assessed the degradation of this compound in aquatic systems. Results indicated that while it is relatively stable under neutral pH conditions, its breakdown products exhibited different toxicity profiles towards aquatic organisms.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate, and how can reaction conditions be optimized?

- Methodology : This compound is typically synthesized via nucleophilic aromatic substitution. React 4-cyanobenzenesulfonyl chloride with 2,3,4,5,6-pentafluorophenol in anhydrous dichloromethane under inert atmosphere (N₂/Ar). Use a base like triethylamine (2.5 equiv) to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 8:2) and purify via column chromatography. Yield optimization requires controlled temperature (0–5°C) to minimize side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹⁹F NMR : Expect distinct signals for the five fluorine atoms in the pentafluorophenyl group (δ ≈ -140 to -165 ppm, splitting depends on substitution pattern) .

- ¹H NMR : The 4-cyanobenzene group shows aromatic protons as a singlet (δ ≈ 7.8–8.2 ppm).

- IR : Confirm sulfonate ester formation via S=O stretching (1350–1200 cm⁻¹) and C≡N absorption (2220–2260 cm⁻¹).

- HRMS : Molecular ion [M+H]⁺ should match the calculated mass (C₁₃H₅F₅NO₃S: theoretical 366.303 g/mol) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic media?

- Methodology : The compound is highly hydrophobic due to the pentafluorophenyl group. Use polar aprotic solvents (DMF, DMSO) for dissolution. Stability tests show degradation in aqueous basic conditions (pH > 9) via hydrolysis of the sulfonate ester. Store under anhydrous conditions at -20°C with desiccants .

Advanced Research Questions

Q. How does the electron-withdrawing 4-cyano group influence the reactivity of the sulfonate ester in nucleophilic substitution reactions?

- Mechanistic Insight : The 4-cyano group enhances electrophilicity at the sulfur center, accelerating nucleophilic attack. Compare kinetics with non-cyano analogs (e.g., 4-methylbenzenesulfonate) using UV-Vis spectroscopy to track reaction rates. Computational studies (DFT) reveal a lower activation energy barrier due to increased electron deficiency at the reaction site .

Q. What strategies mitigate regioselectivity challenges when using this compound in coupling reactions with polyfunctional nucleophiles?

- Methodology : For regioselective sulfonylation, employ sterically hindered bases (e.g., 2,6-lutidine) to direct nucleophiles to the sulfonate group. Pre-complexation with Lewis acids (e.g., ZnCl₂) can further enhance selectivity. Validate outcomes via X-ray crystallography or NOESY NMR to confirm product geometry .

Q. How can this compound serve as a precursor for bioactive sulfonamide derivatives, and what purification challenges arise?

- Application : React with amines (e.g., aryl or alkyl amines) to generate sulfonamides, a common pharmacophore. Post-reaction, remove unreacted starting materials using acid-base extraction (e.g., 1M HCl wash). Challenges include separating sulfonamide products from fluorinated byproducts; employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What role does the pentafluorophenyl group play in enhancing mass spectrometry detection limits for sulfonate-containing metabolites?

- Analytical Insight : The high electronegativity of fluorine improves ionization efficiency in negative-ion ESI-MS. Compare signal intensity with non-fluorinated analogs. Quantify metabolites in biological matrices (e.g., plasma) using a deuterated internal standard and MRM transitions (e.g., m/z 366 → 184) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。